Antifungal Potency Against Botrytis cinerea: Direct Comparison of 4-Bromobenzyl vs. 4-Fluorophenyl and 4-Bromophenyl Analogs
In head-to-head in vitro testing against Botrytis cinerea at 100 µg/mL, 2-(4-bromobenzyl)-1H-benzo[d]imidazole (3h) achieved 83.01% inhibition, surpassing both the 4-bromophenyl analog (3e, 64.71% inhibition) and the commercial fungicide thiophanate-methyl (76.47% inhibition). However, the 4-fluorophenyl analog (3f) exhibited superior potency at 92.21% inhibition . These data demonstrate that the benzyl-linked bromo derivative occupies a unique efficacy niche—outperforming the direct phenyl-bromo congener and the positive control, while offering a distinct electronic and steric profile relative to the fluoro variant for SAR studies.
| Evidence Dimension | Percent inhibition of Botrytis cinerea growth |
|---|---|
| Target Compound Data | 83.01% inhibition |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3f): 92.21%; 2-(4-Bromophenyl)-1H-benzo[d]imidazole (3e): 64.71%; Thiophanate-methyl: 76.47% |
| Quantified Difference | 3h outperforms 3e by +18.3 percentage points and thiophanate-methyl by +6.54 points, but is 9.2 points lower than 3f |
| Conditions | In vitro poisoned food technique, 100 µg/mL, Botrytis cinerea |
Why This Matters
This activity profile enables researchers to select the bromobenzyl derivative for SAR studies requiring intermediate potency with halogen-specific electronic effects distinct from fluoro analogs.
- [1] Zhang, T., Huang, L.-Z., Wu, J., Lu, D., Ma, B.-L., & Du, Z.-T. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1545-1552. View Source
